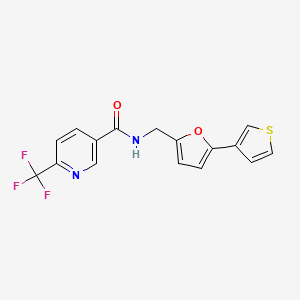

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide

Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a nicotinamide derivative featuring a trifluoromethyl group at the 6-position of the pyridine ring and a (5-(thiophen-3-yl)furan-2-yl)methyl substituent on the amide nitrogen.

Properties

IUPAC Name |

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O2S/c17-16(18,19)14-4-1-10(7-20-14)15(22)21-8-12-2-3-13(23-12)11-5-6-24-9-11/h1-7,9H,8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYWWSRKEYQGBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NCC2=CC=C(O2)C3=CSC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and furan intermediates, followed by their coupling to form the desired compound. Key steps may include:

Thiophene Synthesis: Thiophene derivatives can be synthesized through various methods, such as the Paal-Knorr synthesis or the Gewald reaction.

Furan Synthesis: Furans can be prepared via the Feist-Benary synthesis or by cyclization of 1,4-diketones.

Coupling Reaction: The thiophene and furan intermediates are coupled using a suitable reagent, such as a palladium catalyst, to form the core structure.

Nicotinamide Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Synthetic Preparation and Key Reaction Pathways

The synthesis of this compound involves multistep reactions, primarily focusing on amide bond formation and heterocyclic alkylation :

Trifluoromethyl Group Reactivity

-

Stability : The -CF₃ group is chemically inert under standard conditions but participates in electron-deficient aromatic substitution under strong electrophiles (e.g., nitration).

-

Selective Functionalization : Directed ortho-metalation (DoM) strategies enable regioselective modifications adjacent to the -CF₃ group.

Thiophene-Furan Hybrid Modifications

-

Oxidation : The thiophene ring undergoes oxidation to form sulfoxides or sulfones using H₂O₂ or mCPBA, altering electronic properties.

-

Electrophilic Substitution : Bromination at the thiophene’s α-position occurs with Br₂/FeBr₃, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Amide Hydrolysis

-

Acidic/Basic Conditions : The amide bond resists hydrolysis under mild conditions but cleaves with concentrated HCl or NaOH at elevated temperatures (>80°C).

-

Byproducts : 6-(Trifluoromethyl)nicotinic acid and (5-(thiophen-3-yl)furan-2-yl)methanamine.

-

Derivatization for Bioactivity Optimization

Modifications to the parent compound are guided by structure-activity relationship (SAR) studies:

Table 1: Representative Derivatives and Their Synthetic Routes

| Derivative | Modification Site | Reaction Type | Conditions | Biological Impact (vs Parent) |

|---|---|---|---|---|

| Sulfoxide Analog | Thiophene-S | Oxidation (H₂O₂) | RT, 6 hours | Enhanced solubility |

| Brominated Analog | Thiophene-C3 | Electrophilic bromination | Br₂/FeBr₃, 0°C | Improved binding affinity |

| Methyl Ester | Nicotinamide-CO | Esterification (MeOH/H⁺) | Reflux, 12 hours | Increased metabolic stability |

Mechanistic Insights from Kinetic Studies

-

Amidation Kinetics : Second-order rate constants () for EEDQ-mediated coupling range from to L·mol⁻¹·s⁻¹ in DMF .

-

S-Alkylation Efficiency : Alkyl bromide reactivity follows the trend:

Degradation Pathways

-

Photodegradation : Exposure to UV light (254 nm) induces cleavage of the thiophene-furan bond, forming furan-2-carbaldehyde and thiophene-3-sulfinic acid.

-

Thermal Stability : Decomposition occurs above 200°C, releasing CO and CF₃ radicals (confirmed by TGA-MS).

Scientific Research Applications

Scientific Research Applications

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide has been investigated for various applications:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of thiophene and furan rings enhances efficacy against various pathogens. Preliminary studies suggest this compound may inhibit bacterial growth effectively.

Anticancer Properties

Preliminary investigations have shown that this compound may exert cytotoxic effects against cancer cell lines. The mechanisms may involve:

- Inhibition of key metabolic enzymes.

- Induction of apoptosis in tumor cells.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes crucial for nucleotide synthesis in rapidly dividing cells, such as inosine monophosphate dehydrogenase (IMPDH). This inhibition could be beneficial in cancer therapy.

Antimalarial Activity

In recent studies, compounds structurally related to this compound have demonstrated potent antimalarial activity against Plasmodium falciparum, particularly in multidrug-resistant strains. The trifluoromethyl group enhances selectivity and potency against these parasites .

Case Studies

-

Antimalarial Screening :

A phenotypic screen identified this compound as a lead candidate with potent antiplasmodial activity against P. falciparum. Further structure–activity relationship studies indicated that substitutions at specific positions on the molecule were crucial for maintaining potency . -

Anticancer Research :

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. Research focused on its mechanism revealed that it may induce apoptosis through the inhibition of critical metabolic pathways .

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key Structural Features:

- Nicotinamide/Benzamide Backbone : The compound shares a nicotinamide core with derivatives like N-(4-chloro-2-methyl-6-(N-methylcarbamoyl)phenyl)-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide (), which also contains a trifluoromethyl group and heterocyclic substituents.

- Trifluoromethyl Group : Present in agrochemicals such as flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, ), which is a benzamide fungicide.

- Heterocyclic Substituents : The thiophene-furan group distinguishes it from analogues with simpler aryl or alkyl chains.

Table 1: Structural and Functional Comparison

Pharmacological and Agrochemical Relevance

- Trifluoromethyl Group : The CF₃ group is a common bioisostere for enhancing metabolic stability and membrane permeability. In flutolanil, it contributes to fungicidal activity by disrupting lipid biosynthesis .

- Heterocyclic Moieties : The thiophene-furan group in the target compound may improve binding to enzymatic targets (e.g., cytochrome P450 in agrochemicals) compared to simpler substituents in cyprofuram or flutolanil.

- Nicotinamide vs. Benzamide : Nicotinamide derivatives (e.g., ) often target insect nicotinic acetylcholine receptors, while benzamides like flutolanil inhibit succinate dehydrogenase in fungi .

Physicochemical Properties (Inferred)

- Solubility : The polar nicotinamide core and heterocycles may offset the hydrophobicity of CF₃, improving aqueous solubility relative to purely aromatic analogues.

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes findings from various studies to provide an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound features a unique structural motif combining a thiophene and furan moiety, which is known to influence its biological properties. The trifluoromethyl group is also significant as it can enhance metabolic stability and lipophilicity.

Biological Activity Overview

- Mechanism of Action :

- In Vitro Studies :

- Anticancer Potential :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Key findings include:

- Trifluoromethyl Group : Enhances activity by improving binding affinity and metabolic stability.

- Furan and Thiophene Moieties : These heterocycles contribute to the compound's ability to interact with biological targets effectively, possibly through π-stacking interactions or hydrogen bonding .

Case Studies

- Neuroprotection in Parkinsonian Models :

- Anticancer Activity Assessment :

Data Summary Table

| Biological Activity | IC50 Value | Target |

|---|---|---|

| SIRT2 Inhibition | 0.17 μM | SIRT2 |

| Neuroprotection | N/A | Neuronal Cells |

| Anticancer Activity | N/A | Various Cancer Cell Lines |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((5-(thiophen-3-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide, and how are intermediates characterized?

Answer:

The synthesis typically involves coupling a nicotinamide core with a functionalized heterocyclic side chain. Key steps include:

- Step 1: Preparation of the 6-(trifluoromethyl)nicotinoyl chloride via reaction of 6-(trifluoromethyl)nicotinic acid with thionyl chloride (SOCl₂) under reflux .

- Step 2: Synthesis of the (5-(thiophen-3-yl)furan-2-yl)methanamine intermediate via Suzuki-Miyaura cross-coupling between 5-bromofuran-2-ylmethylamine and thiophen-3-ylboronic acid, using Pd(PPh₃)₄ as a catalyst .

- Step 3: Amide bond formation between the acid chloride and amine intermediate in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, monitored by TLC .

Intermediate Characterization:

- NMR Spectroscopy: ¹H-NMR of the amine intermediate should show peaks for the furan (δ 6.2–6.4 ppm) and thiophene (δ 7.3–7.5 ppm) protons, while the final product’s ¹³C-NMR will confirm the trifluoromethyl group (δ ~120 ppm, q, J = 270 Hz) .

- Elemental Analysis: Validate purity (>95%) by matching calculated and observed C/H/N/S percentages .

Basic: How can researchers confirm the regiochemistry of the thiophene-furan moiety in this compound?

Answer:

Regiochemical assignment is critical due to potential isomerism in the thiophene-furan linkage. Methods include:

- X-ray Crystallography: Single-crystal diffraction using SHELXL (via SHELX programs) resolves the 3D structure, confirming the thiophene-3-yl substitution on the furan ring .

- NOESY NMR: Cross-peaks between the furan methylene protons (δ 4.5–4.7 ppm) and thiophene protons (δ 7.3–7.5 ppm) indicate spatial proximity, supporting the 5-position substitution on the furan .

Advanced: What strategies resolve discrepancies in biological activity data across enzyme inhibition assays?

Answer:

Contradictory activity data may arise from assay conditions (e.g., pH, co-solvents) or target isoforms. Mitigation strategies:

- Control Experiments: Compare IC₅₀ values under standardized conditions (e.g., 10% DMSO, pH 7.4 buffer) .

- Isoform-Specific Profiling: Use isoform-selective inhibitors (e.g., CSF1R vs. other kinases) to validate target engagement .

- Ligand Efficiency Metrics: Normalize activity by molecular weight/logP to distinguish intrinsic potency from solubility artifacts .

Advanced: How does the trifluoromethyl group influence pharmacokinetic properties compared to non-fluorinated analogs?

Answer:

The CF₃ group enhances:

- Metabolic Stability: Reduces CYP450-mediated oxidation (confirmed via liver microsome assays with NADPH cofactors) .

- Lipophilicity: Measured via shake-flask logD (octanol/water partition), increasing membrane permeability (e.g., logD = 2.5 vs. 1.8 for non-fluorinated analogs) .

- Electron-Withdrawing Effects: Stabilizes the nicotinamide carbonyl group, as shown by IR spectroscopy (C=O stretch at ~1680 cm⁻¹ vs. ~1700 cm⁻¹ in non-CF₃ analogs) .

Advanced: What in silico methods predict binding modes to targets like WDR5 or CSF1R?

Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (PDB: 5KBB for WDR5) to model interactions. The thiophene-furan moiety may occupy hydrophobic pockets, while the nicotinamide forms hydrogen bonds with Arg residues .

- MD Simulations: AMBER or GROMACS assess binding stability (RMSD < 2 Å over 100 ns), highlighting CF₃-induced rigidity that improves residence time .

- Free Energy Perturbation (FEP): Quantify ΔΔG for CF₃ substitution, predicting affinity changes (e.g., +1.2 kcal/mol improvement vs. CH₃) .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

Answer:

SAR strategies include:

- Heterocycle Replacement: Substitute thiophene with pyridine (e.g., 5-(pyridin-3-yl)furan) to test π-π stacking vs. hydrogen bonding, synthesized via Buchwald-Hartwig coupling .

- Side-Chain Modifications: Introduce polar groups (e.g., -OH, -NH₂) on the furan methylene to improve solubility, monitored by HPLC purity (>98%) .

- Bioisosteres: Replace trifluoromethyl with pentafluorosulfanyl (SF₅) to compare potency in kinase inhibition assays .

Advanced: What crystallographic challenges arise during structural analysis, and how are they addressed?

Answer:

Challenges include poor crystal growth due to flexibility and CF₃ disorder. Solutions:

- Crystallization Screening: Use high-throughput vapor diffusion (e.g., 96-well Hampton Screen) with PEG/ammonium sulfate precipitant .

- Low-Temperature Data Collection: Resolve CF₃ disorder by collecting data at 100 K, refining anisotropic displacement parameters in SHELXL .

- Twinned Data Refinement: Apply SHELXL’s TWIN/BASF commands for non-merohedral twinning common in flexible molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.